molecular formula C15H13N3O2 B1459940 4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one CAS No. 1223888-72-9

4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one

Cat. No. B1459940
CAS RN: 1223888-72-9
M. Wt: 267.28 g/mol
InChI Key: DPAWXWIVSGYAEL-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one (DMPO) is a heterocyclic organic compound that has a variety of uses in the scientific research community. It is a synthetic compound that is used in the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological experiments.

Scientific Research Applications

Synthesis and Biological Evaluation

Research has focused on synthesizing derivatives of dihydropyridine scaffolds, including those related to 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties, and evaluating their biological activities. For instance, a study by Ziaie et al. (2017) involved preparing diethyl-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate derivatives linked to 1,3,4-oxadiazole-5-thiones and 1,2,4-triazole-5-thiones moieties. These compounds demonstrated varying antimicrobial and antifungal activities against Escherichia coli and Aspergillus fumigatus, with some showing significant antagonistic activity (Ziaie, Dilmaghani, & Tukmechi, 2017).

Cardioactivity and Structural Insights

Further research into the structural modifications of dihydropyridines, such as those incorporating isoxazolyl and oxadiazolyl groups, has shown potential cardioactivity. McKenna et al. (1988) synthesized 4-isoxazolyldihydropyridines and analyzed their solid-state structures and cardioactivity, revealing that these compounds acted as vasodilators, with some showing efficacy comparable to nifedipine, a known calcium channel blocker. This suggests potential applications as antihypertensive or antianginal agents (McKenna, Schlicksupp, Natale, Willett, Maryanoff, & Flaim, 1988).

Anticancer Potential

Another significant area of research is the exploration of 1,3,4-oxadiazole derivatives for anticancer applications. Redda and Gangapuram (2007) reported on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents. These novel compounds were synthesized maintaining the oxadiazole-tetrahydropyridine ring and tested for their anti-cancer activities, particularly against MCF-7 breast cancer cell lines, displaying moderate cytotoxicity (Redda & Gangapuram, 2007).

Chemo-Structural Studies

The exploration of 1,2,4-oxadiazoles' chemical properties and their derivatives has been extensive, focusing on their synthesis, spectral analysis, and biological evaluation. For example, Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides and evaluated their bioactivity, including butyrylcholinesterase inhibition and molecular docking studies. These compounds showed potential as ligands for human butyrylcholinesterase, indicating their relevance in therapeutic applications (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).

properties

IUPAC Name

4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-8-10(2)16-14(19)12(9)15-17-13(18-20-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAWXWIVSGYAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NC(=NO2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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